2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H22N2O. It is known for its unique structure, which includes a methoxy group and a piperazine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be stored away from clothing/combustible materials . It should not allow contact with air and should be kept away from any possible contact with water, because of violent reaction and possible flash fire . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction . It should not be breathed in as dust/fume/gas/mist/vapours/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the purification of the product through recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzophenone: Lacks the piperazine ring, making it less versatile in biological applications.
4-Methylpiperazinomethyl benzophenone: Lacks the methoxy group, affecting its chemical reactivity.
Benzophenone: A simpler structure without the methoxy or piperazine groups, used primarily in photoinitiators.
Uniqueness
2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone stands out due to its combination of a methoxy group and a piperazine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNFOSCZQTNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642957 | |
Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-46-5 | |
Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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